molecular formula C7H7BrN4S B13303373 1-[(2-Bromothiophen-3-yl)methyl]-1H-1,2,3-triazol-4-amine

1-[(2-Bromothiophen-3-yl)methyl]-1H-1,2,3-triazol-4-amine

Cat. No.: B13303373
M. Wt: 259.13 g/mol
InChI Key: NRDCJEGTWUKVSK-UHFFFAOYSA-N
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Description

1-[(2-Bromothiophen-3-yl)methyl]-1H-1,2,3-triazol-4-amine is a heterocyclic compound featuring a 1,2,3-triazole core substituted at the 4-position with an amine group and at the 1-position with a 2-bromothiophen-3-ylmethyl moiety.

Properties

Molecular Formula

C7H7BrN4S

Molecular Weight

259.13 g/mol

IUPAC Name

1-[(2-bromothiophen-3-yl)methyl]triazol-4-amine

InChI

InChI=1S/C7H7BrN4S/c8-7-5(1-2-13-7)3-12-4-6(9)10-11-12/h1-2,4H,3,9H2

InChI Key

NRDCJEGTWUKVSK-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1CN2C=C(N=N2)N)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-Bromothiophen-3-yl)methyl]-1H-1,2,3-triazol-4-amine typically involves the following steps:

    Formation of the Bromothiophene Intermediate: The starting material, 2-bromothiophene, is subjected to a bromination reaction to introduce the bromine atom at the 3-position of the thiophene ring.

    Methylation: The bromothiophene intermediate is then reacted with a suitable methylating agent, such as methyl iodide, in the presence of a base like potassium carbonate to form the 2-bromothiophen-3-ylmethyl intermediate.

    Click Chemistry: The final step involves the use of click chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. The 2-bromothiophen-3-ylmethyl intermediate is reacted with sodium azide and an alkyne to form the triazole ring, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are designed to be cost-effective and environmentally friendly. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[(2-Bromothiophen-3-yl)methyl]-1H-1,2,3-triazol-4-amine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromothiophene moiety can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the sulfur atom in the thiophene ring.

    Cycloaddition Reactions: The triazole ring can participate in cycloaddition reactions with other unsaturated compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and halides. Conditions typically involve the use of a base and a polar aprotic solvent.

    Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride can be used.

    Cycloaddition Reactions: Catalysts like copper(I) salts are commonly used in cycloaddition reactions.

Major Products Formed

    Substitution Reactions: Products include various substituted derivatives of the original compound, depending on the nucleophile used.

    Oxidation and Reduction: Products include oxidized or reduced forms of the compound, with changes in the oxidation state of the sulfur atom.

    Cycloaddition Reactions: Products include larger cyclic structures formed by the addition of other unsaturated compounds to the triazole ring.

Scientific Research Applications

1-[(2-Bromothiophen-3-yl)methyl]-1H-1,2,3-triazol-4-amine has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. It can be used as a lead compound in drug discovery and development.

    Medicine: The compound’s potential therapeutic effects are investigated in various medical research studies. It may serve as a precursor for the development of new pharmaceuticals.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-[(2-Bromothiophen-3-yl)methyl]-1H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity or function.

    Pathways Involved: The compound may modulate various biochemical pathways, such as signal transduction, gene expression, or metabolic processes. The exact pathways depend on the specific biological context and the target of interest.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The following table highlights key structural differences and similarities between the target compound and its analogs:

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Structural Notes
1-[(2-Bromothiophen-3-yl)methyl]-1H-1,2,3-triazol-4-amine 1,2,3-Triazol-4-amine 2-Bromothiophen-3-ylmethyl ~256.1 (estimated) Bromothiophene enhances lipophilicity and electronic effects.
[1-(4-Bromobenzyl)-1H-1,2,3-triazol-4-ylmethyl]-methyl-phenyl-amine (1d) 1,2,3-Triazol-4-amine 4-Bromobenzyl, methyl-phenyl ~372.3 Aryl bromine and phenyl groups may improve π-π stacking interactions.
3-(3,5-bis(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-amine (S1) 1,2,3-Triazol-4-amine 3,5-bis(trifluoromethyl)phenyl ~311.2 Trifluoromethyl groups increase electronegativity and metabolic stability.
1-[(3-Bromophenyl)methyl]-1H-1,2,4-triazol-3-amine 1,2,4-Triazol-3-amine 3-Bromophenylmethyl ~253.1 Positional isomerism (1,2,4-triazole vs. 1,2,3-triazole) alters hydrogen-bonding potential.
1-(2-Chloro-4-fluorobenzyl)-1H-1,2,4-triazol-3-amine 1,2,4-Triazol-3-amine 2-Chloro-4-fluorobenzyl ~240.7 Halogen mix (Cl, F) impacts solubility and bioactivity.

Key Observations :

  • Core Structure : The 1,2,3-triazole core (target compound) vs. 1,2,4-triazole analogs (e.g., ) affects electronic distribution and hydrogen-bonding capacity.
  • Substituents : Bromine in the target compound’s thiophene ring may enhance halogen bonding compared to phenyl or benzyl bromine in analogs .
  • Electron Effects : Trifluoromethyl groups in S1 introduce strong electron-withdrawing effects, whereas bromothiophene in the target compound offers moderate electronegativity.

Comparison :

  • The target compound’s synthesis likely involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) due to the 1,2,3-triazole core, though direct evidence is absent.
  • Brominated precursors (e.g., 3-bromobenzonitrile in ) are common in analogous syntheses, suggesting compatibility with bromothiophene substrates.

Implications for Target Compound :

  • The bromothiophene group may confer similar anticancer properties via halogen-mediated interactions or redox activity.
  • Lack of tautomerism in 1,2,3-triazoles (vs. 1,2,4-triazoles) could simplify pharmacokinetic profiling.

Physicochemical Properties

Key data from analogs:

Compound NMR Shifts (δ, ppm) IR Peaks (cm⁻¹) Notes Reference
3-(3,5-bis(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-amine (S1) 13C NMR: 169.1 (C=O), 148.9 (CF₃) Not provided Trifluoromethyl groups dominate electronic environment.
5-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]-N-(4-methylphenyl)-1,3,4-oxadiazol-2-amine (4l) 1H NMR: 2.34 (CH₃), 7.21–8.19 (Ar-H) 3323 (NH), 1569 (C=N) Bromine’s inductive effect observed in deshielded aromatic protons.

Target Compound Predictions :

  • NMR : Expected aromatic protons in the 7.0–8.5 ppm range (thiophene and triazole).
  • IR : Peaks near 560–570 cm⁻¹ (C-Br stretch) and 3300 cm⁻¹ (NH stretch).

Biological Activity

1-[(2-Bromothiophen-3-yl)methyl]-1H-1,2,3-triazol-4-amine is a compound belonging to the triazole class, which has garnered attention for its diverse biological activities. This article reviews the biological properties of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis and Structural Characteristics

The compound can be synthesized through various methods involving the reaction of 2-bromothiophen derivatives with azides or other nucleophiles in the presence of catalysts. The structural framework of triazoles is known for its versatility in medicinal chemistry, offering a scaffold for various substitutions that can enhance biological activity.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial potential of triazole derivatives. For instance, compounds similar to this compound have shown significant activity against various bacterial strains. A notable study reported that triazole derivatives exhibited Minimum Inhibitory Concentrations (MIC) ranging from 0.0156 μg/mL to 8 μg/mL against pathogens such as Staphylococcus aureus and Escherichia coli . This suggests that modifications in the triazole structure can lead to enhanced antimicrobial efficacy.

Anticancer Properties

Research indicates that triazole derivatives possess anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest. For example, certain triazoles have been found to inhibit key enzymes involved in cancer cell proliferation. A study demonstrated that a related triazole compound exhibited cytotoxic effects on cancer cell lines with IC50 values in the micromolar range . This highlights the potential of this compound as a candidate for further anticancer drug development.

Antifungal Activity

Triazoles are widely recognized for their antifungal properties. Compounds within this class have been shown to inhibit fungal growth effectively. Research has indicated that some triazole derivatives significantly outperform traditional antifungals like fluconazole against strains such as Candida albicans, with MIC values as low as 0.00097 μg/mL . This underscores the therapeutic potential of triazole-based compounds in treating fungal infections.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Triazoles often act as inhibitors of enzymes critical for microbial survival and cancer cell proliferation.
  • Disruption of Membrane Integrity : Some studies suggest that triazoles can disrupt the integrity of microbial membranes, leading to cell death.
  • Induction of Apoptosis : In cancer cells, these compounds may trigger apoptotic pathways, leading to programmed cell death.

Case Studies and Research Findings

Several case studies have documented the pharmacological profiles of triazole derivatives:

Study ReferenceBiological ActivityKey Findings
AnticancerSignificant cytotoxicity against various cancer cell lines with micromolar IC50 values.
AntimicrobialMIC values ranging from 0.0156 μg/mL to 8 μg/mL against bacterial strains.
AntifungalEnhanced antifungal activity compared to fluconazole with MIC values as low as 0.00097 μg/mL against C. albicans.

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